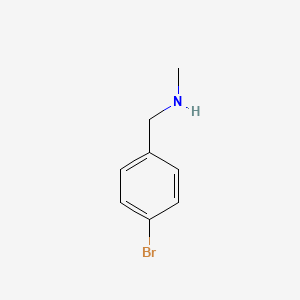








|
REACTION_CXSMILES
|
[CH3:1][NH2:2].[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1>C1(C)C=CC=CC=1>[CH3:1][NH:2][CH2:8][C:7]1[CH:10]=[CH:11][C:4]([Br:3])=[CH:5][CH:6]=1
|


|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred overnight at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
suction filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the molecular sieve
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated off
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 1.4 litres of ice cold methanol
|
|
Type
|
ADDITION
|
|
Details
|
48 g of sodium borohydride are added in batches
|
|
Type
|
TEMPERATURE
|
|
Details
|
whilst cooling with ice
|
|
Type
|
STIRRING
|
|
Details
|
Then the mixture is stirred for 30 minutes at 0° C., for one hour at 10° C. and for two hours at ambient temperature
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ether
|
|
Type
|
TEMPERATURE
|
|
Details
|
whilst cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ether
|
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water and saturated saline solution
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated down
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNCC1=CC=C(C=C1)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 96.8 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |